

In-Depth Technical Guide: Benzyl 4-oxoazepane-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 4-oxoazepane-1-carboxylate*

Cat. No.: *B1270719*

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CAS Number: 83621-33-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-oxoazepane-1-carboxylate**, a versatile heterocyclic building block. Due to its utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science, this document collates available physicochemical data, outlines experimental protocols for its use, and presents a plausible synthetic pathway.

Core Compound Data

Benzyl 4-oxoazepane-1-carboxylate is a key intermediate in the synthesis of more complex molecular architectures. Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The presence of the ketone functionality at the 4-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide multiple handles for synthetic modification.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	83621-33-4	Commerical Suppliers
Molecular Formula	C ₁₄ H ₁₇ NO ₃	Commerical Suppliers
Molecular Weight	247.29 g/mol	Commerical Suppliers
Appearance	White to pale yellow solid/oil	Commerical Suppliers
Purity	≥95%	Commerical Suppliers

Table 2: Spectroscopic and Analytical Data

Data Type	Value
SMILES	<chem>O=C1CCCN(CC1)C(=O)OCc2ccccc2</chem>
InChI	InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

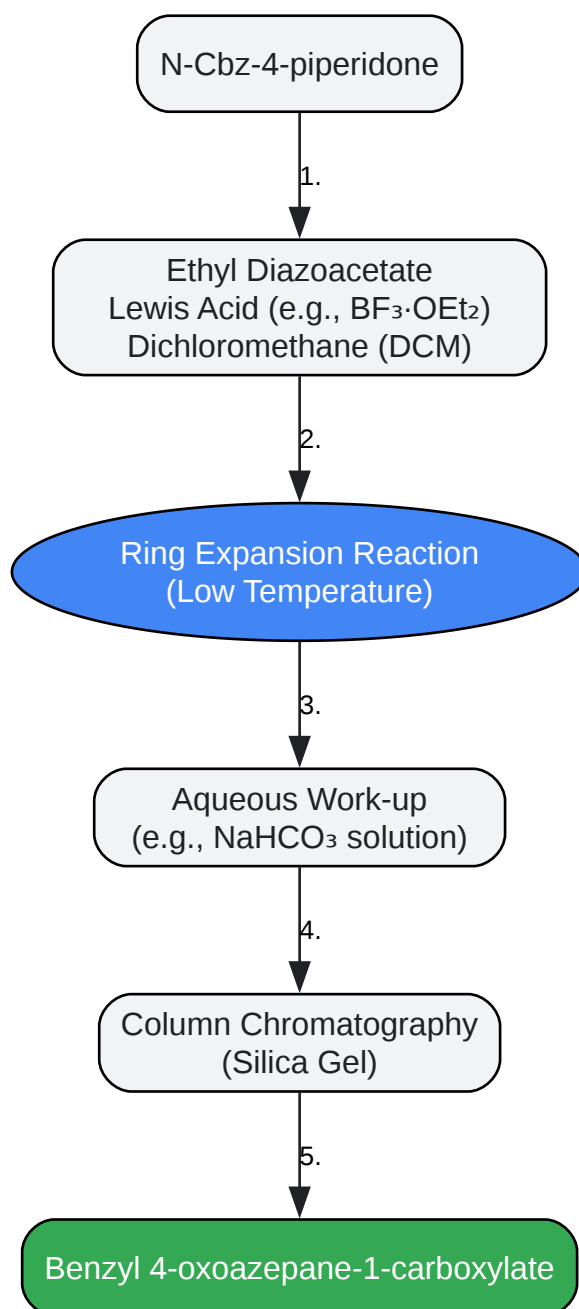
Synthetic Protocols

While a specific, detailed protocol for the synthesis of **Benzyl 4-oxoazepane-1-carboxylate** is not readily available in peer-reviewed literature, a highly plausible and scalable approach involves the ring expansion of a readily available starting material, N-Cbz-4-piperidone. This method is analogous to the industrial production of the structurally similar tert-Butyl 4-oxoazepane-1-carboxylate.

Proposed Synthesis: Ring Expansion of N-Cbz-4-piperidone

This proposed synthesis is based on the well-established methodology of ring expansion of cyclic ketones using diazomethane or a safer equivalent like ethyl diazoacetate in the presence of a Lewis acid.

Experimental Workflow: Proposed Synthesis



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Caption: Proposed synthetic workflow for **Benzyl 4-oxoazepane-1-carboxylate**.

Detailed Methodology:

- **Reaction Setup:** To a solution of N-Cbz-4-piperidone in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid

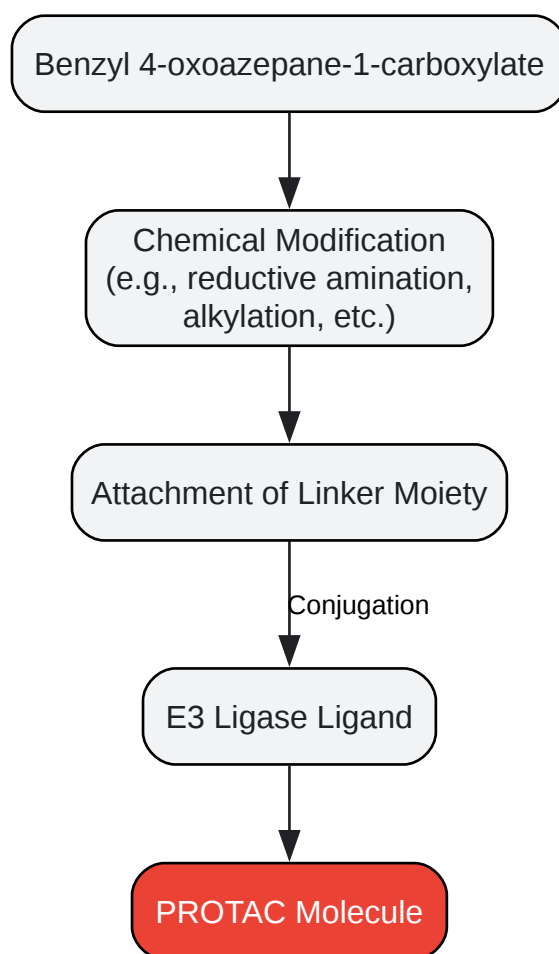
(e.g., boron trifluoride etherate, $\text{BF}_3 \cdot \text{OEt}_2$) is added at a low temperature (typically -78°C to 0°C).

- **Ring Expansion:** Ethyl diazoacetate is added dropwise to the cooled reaction mixture. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Benzyl 4-oxoazepane-1-carboxylate**.

Applications in Synthesis

Benzyl 4-oxoazepane-1-carboxylate serves as a versatile intermediate for the synthesis of various target molecules, particularly in the development of new therapeutic agents. Its classification as a "Protein Degradator Building Block" by some suppliers suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.

Logical Relationship: Role as a Protein Degradator Building Block



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